Estradiol 17-Valerate-d12
Description
Estradiol 17-Valerate-d12 is a deuterated analog of estradiol valerate, a synthetic estrogen ester widely used in hormone replacement therapy (HRT) and assisted reproductive technologies. The compound features 12 deuterium atoms (denoted by "-d12"), strategically replacing hydrogen atoms to enhance its utility as an internal standard in mass spectrometry-based assays. This isotopic labeling minimizes interference from endogenous estradiol during pharmacokinetic or metabolic studies .
Structurally, estradiol 17-valerate consists of 17β-estradiol esterified with valeric acid at the 17-position, increasing lipophilicity and prolonging half-life compared to unmodified estradiol . The deuterated variant retains this structure but exhibits distinct physicochemical properties, such as a molecular weight of approximately 368.5 g/mol (vs. 356.5 g/mol for non-deuterated estradiol valerate), improving analytical specificity in quantitation .
Propriétés
Formule moléculaire |
C₂₃H₂₀D₁₂O₃ |
|---|---|
Poids moléculaire |
368.57 |
Synonymes |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d12; Estradiol Valerate-d12; 3-Hydroxy-17β-(valeroyl-d12)oxyestra-1,3,5(10)-triene; Atladiol-d12; Climaval-d12; Deladiol; -d12 Delestrogen-d12; Delestrogen 4x-d12; Estradiol 17β-Valerate-d12; Estrad |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Estradiol Valerate
Pharmacokinetic and Analytical Utility
- Deuterium Labeling: Estradiol 17-Valerate-d12 is primarily used in research to differentiate exogenous from endogenous estradiol in biological matrices. This is critical in studies where endogenous hormone levels complicate drug monitoring .
- Metabolic Stability: Deuterium substitution at the 17-valerate moiety reduces metabolic degradation rates, though this effect is less pronounced compared to modifications at other positions (e.g., 3-sulfate derivatives in ) .
| Property | Estradiol 17-Valerate-d12 | Estradiol Valerate |
|---|---|---|
| Molecular Weight (g/mol) | ~368.5 | 356.5 |
| Primary Use | Analytical standard | Clinical therapy |
| Metabolic Interference | Low (deuterated) | High (endogenous) |
Comparison with Transdermal Estradiol
Transdermal estradiol (e.g., 17β-estradiol patches) bypasses first-pass metabolism, offering steadier hormone levels and reduced hepatic strain compared to oral estradiol valerate. Key differences include:
- However, transdermal administration eliminated clinical abortions (0% vs. 4.8% in oral group) .
- Patient Compliance : Transdermal patches simplify dosing and reduce emotional stress, though adherence can vary due to skin irritation .
| Parameter | Transdermal Estradiol | Oral Estradiol Valerate |
|---|---|---|
| Peak Estradiol (pg/mL) | ~80 | ~120 |
| Cycle Cancellation Rate | 4.4% | 6.7% |
| Patient Cost Burden | Lower | Higher |
Comparison with Ethinyl Estradiol and Other Derivatives
Ethinyl Estradiol
Ethinyl estradiol, a synthetic estrogen with an ethinyl group at C17, exhibits higher oral bioavailability and potency than estradiol valerate. However, it carries greater thrombogenic risks, limiting its use in HRT .
Sulfamate and Furoxan Derivatives
- Sulfamate Estradiols : Derivatives like those in show enhanced steroid sulfatase inhibition (up to 10-fold) due to hydrophobic substituents near the steroid D-ring, a feature absent in estradiol 17-valerate .
Structural and Functional Insights from Related Compounds
- 17-Substituted Estradiols : Sulfation or phosphorylation at the 17-position (e.g., estradiol 17-sulfate in ) enhances enzyme inhibition potency, suggesting that modifications at this site can fine-tune biological activity .
- Generic Development Challenges: Endogenous estradiol complicates bioequivalence studies for non-deuterated estradiol valerate, whereas deuterated forms simplify analytical validation .
Q & A
Basic: What are the critical storage and handling protocols for Estradiol 17-Valerate-d12 to ensure chemical stability?
Answer:
- Storage: Keep containers tightly sealed in a dry, well-ventilated environment at -20°C for long-term stability . Avoid exposure to incompatible materials like strong oxidizing agents to prevent decomposition into hazardous byproducts (e.g., carbon monoxide) .
- Handling: Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH-approved respirators, gloves, and safety goggles, to minimize inhalation or dermal contact. Ground equipment to prevent static discharge during transfers .
Basic: How should researchers design initial experiments to assess Estradiol 17-Valerate-d12’s bioactivity in endocrine disruption studies?
Answer:
- Experimental Framework:
- Define a hypothesis-driven research question with clear independent (e.g., dose, exposure duration) and dependent variables (e.g., receptor binding affinity, gene expression changes) .
- Use validated reference standards (e.g., USP/EP pharmacopeial standards) for calibration and quality control .
- Include negative controls (e.g., solvent-only groups) and positive controls (e.g., non-deuterated Estradiol 17-Valerate) to validate assay sensitivity .
Advanced: How can researchers resolve contradictions in toxicological data for Estradiol 17-Valerate-d12 across studies?
Answer:
- Weight of Evidence (WoE) Analysis:
- Compile data from in vitro, in vivo, and computational models, prioritizing studies with transparent methodologies (e.g., OECD-compliant assays) .
- Evaluate data quality using criteria such as statistical power, dose-response consistency, and replication across labs.
- Address outliers by re-examining experimental conditions (e.g., solvent compatibility, temperature fluctuations) .
Advanced: What methodological steps ensure accurate quantification of Estradiol 17-Valerate-d12 in complex biological matrices?
Answer:
- Analytical Workflow:
- Sample Preparation: Use solid-phase extraction (SPE) with deuterated internal standards to correct for matrix effects .
- Instrumentation: Employ LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Validate methods per ICH guidelines (accuracy: 90–110%, precision: RSD <15%) .
- Data Normalization: Adjust for isotopic interference by cross-referencing with non-deuterated analogs .
Basic: What ethical considerations apply to in vivo studies using Estradiol 17-Valerate-d12?
Answer:
- Ethical Compliance:
Advanced: How can researchers assess the stability of Estradiol 17-Valerate-d12 under varying experimental conditions?
Answer:
- Stability Testing Protocol:
- Thermal Stability: Incubate samples at 25°C, 37°C, and 50°C for 24–72 hours, analyzing degradation via HPLC .
- Photostability: Expose to UV light (300–400 nm) and measure photodegradation products .
- Oxidative Stress: Test reactivity with hydrogen peroxide or hydroxyl radicals, quantifying byproducts like quinones .
Advanced: What statistical approaches are optimal for analyzing dose-response relationships in Estradiol 17-Valerate-d12 studies?
Answer:
- Analysis Framework:
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
- Sensitivity Analysis: Use bootstrap resampling to assess confidence intervals for small sample sizes.
- Comparative Methods: Apply Mendelian randomization (e.g., inverse-variance weighting) to infer causal relationships in epidemiological data .
Basic: How should researchers mitigate risks of aerosol formation during Estradiol 17-Valerate-d12 handling?
Answer:
- Risk Mitigation:
Advanced: How to integrate Estradiol 17-Valerate-d12 findings with existing literature on endocrine disruptors?
Answer:
- Literature Synthesis Strategy:
Advanced: What protocols validate the purity of synthesized Estradiol 17-Valerate-d12 batches?
Answer:
- Validation Steps:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
